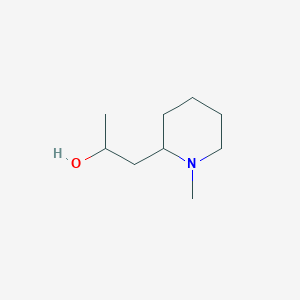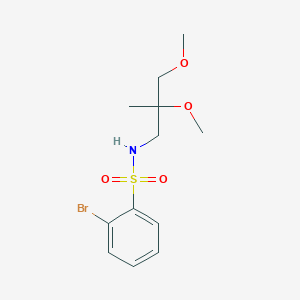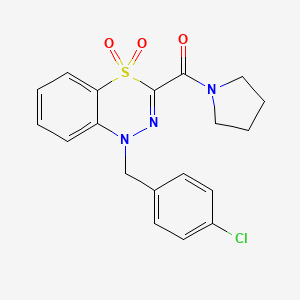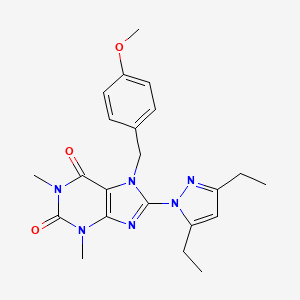
6-chloro-4-methyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-methyl-1H-indole-2-carboxylic acid is a halogenated heterocycle . It has an empirical formula of C10H8ClNO2 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCn1c(cc2ccc(Cl)cc12)C(O)=O . The InChI key is BMHTUBVXMTYFAS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 454.2±40.0 °C and a predicted density of 1.469±0.06 g/cm3 . Its pKa is predicted to be 4.39±0.30 .Wissenschaftliche Forschungsanwendungen
Structural Investigations
Research involving structurally similar compounds to 6-chloro-4-methyl-1H-indole-2-carboxylic acid, such as 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles, has been conducted. These studies focus on the synthesis and crystallographic analysis of derivatives, providing insights into molecular conformations and interactions (Yamuna, Sridharan, Prasad, & Zeller, 2010).
Novel Synthesis of Biologically Active Derivatives
The compound has been used in the synthesis of biologically active derivatives. For example, indole-2-carboxylates have been synthesized into various compounds with potential biological activities (Sharma, 2017).
Study of Molecular Conformations
Studies such as those involving 3-carboxymethyl-1H-indole-4-carboxylic acid provide understanding of molecular conformations and intermolecular interactions, which can be relevant in the development of pharmaceuticals and materials science (Mao, 2011).
Reactions with Various Reagents
Research has also focused on the reactions of similar compounds with different reagents, such as the reaction of methyl 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide, providing insights into chemical reactions and synthesis pathways (Irikawa, Mutoh, Uehara, & Okumura, 1989).
Synthesis of Heterocyclic Compounds
The compound is also used in the one-pot synthesis of heterocyclic compounds, such as beta-chlorovinyl aldehydes, which are valuable intermediates in organic synthesis (Majo & Perumal, 1996).
Auxin Action and Phytohormones Study
In the field of plant biology, compounds like this compound are studied for their role as auxins, which are plant hormones that regulate growth. This research provides insights into plant biology and agricultural applications (Porter & Thimann, 1965).
Electrochemical Properties
The electrochemical properties of indole-3-acetic acid, a structurally related compound, have been studied, providing insights that are relevant in fields like sensor development and environmental monitoring (Hu & Dryhurst, 1993).
Supercapacitor Applications
Research on carboxylic group substituted polyindole derivatives, like poly(indole-5-carboxylic acid), has implications in the development of supercapacitors, highlighting the potential of these compounds in energy storage applications (Ma, Zhou, Mo, Hou, & Xu, 2015).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 6-chloro-4-methyl-1H-indole-2-carboxylic acid were not found in the search results, indole derivatives are a significant area of research due to their prevalence in natural products and drugs . They are important types of molecules and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Eigenschaften
IUPAC Name |
6-chloro-4-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-6(11)3-8-7(5)4-9(12-8)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUMAUQDNDQXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Isopropoxycarbonyl)amino]phenylboronic acid](/img/structure/B2667820.png)






![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2667832.png)
![1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2667833.png)

![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2667838.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2667839.png)